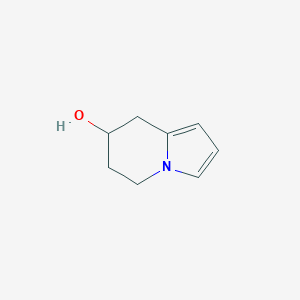

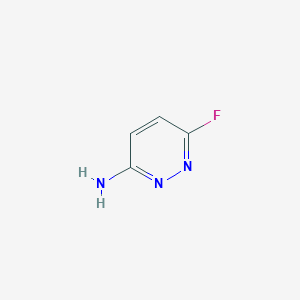

1-甲基-4,5,6,7-四氢-1H-吲唑-4-醇

描述

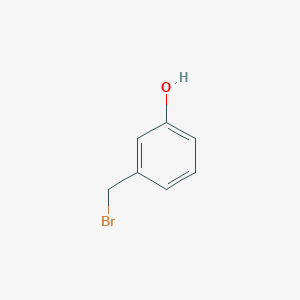

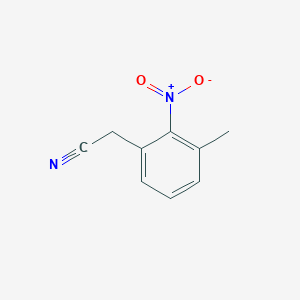

The compound "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol" is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring. Indazoles are of significant interest due to their pharmacological properties and their use as building blocks in organic synthesis. The compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on indazole derivatives and their structural analysis, synthesis, and physical properties.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was achieved through a reaction involving pentafluorobenzaldehyde, hydrazine, and subsequent formation of a hydrazone intermediate . Similarly, the synthesis of N-methyl-tetrahydro-5H-indazol-5-one isomers was performed by cyclization of a dioxaspirodecanone with methylhydrazine, followed by de-protection to yield the N-2 methyl isomer . These methods could potentially be adapted for the synthesis of "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of fluorinated indazoles was determined by X-ray crystallography, revealing hydrogen-bonded dimers and catemers in the crystal lattice . Computational studies have also been used to predict the most stable tautomeric forms of indazole derivatives, which are in agreement with experimental data . These methods would be applicable to determine the molecular structure of "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol."

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including three-component condensations, as seen in the synthesis of triazolopyrimidin-7-ols . Regiospecific syntheses have been reported for indazole isomers, utilizing palladium-catalyzed Suzuki coupling and acid-catalyzed dehydration . These reactions highlight the versatility of indazole derivatives in chemical transformations, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied using ab initio quantum theory and density functional methods, providing insights into the dipole moments and NMR chemical shifts . Theoretical studies on tautomerism have also contributed to understanding the stability and electronic properties of indazole derivatives . These analyses would be essential for characterizing "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol."

科学研究应用

不对称合成

1-甲基-4,5,6,7-四氢-1H-吲唑-4-醇衍生物已在不对称合成中得到探索。例如,Bovens、Togni 和 Venanzi (1993) 的一项研究调查了在与钯催化剂的不对称烯丙基烷基化反应中使用光学活性吡唑,包括 1-甲基-4,5,6,7-四氢-1H-吲唑-4-醇衍生物。该研究在一些反应中实现了高对映体过量,表明了这些化合物在立体选择性合成中的潜力 (Bovens、Togni 和 Venanzi,1993)。

腐蚀抑制

另一个应用领域是腐蚀抑制。Ansari Abdeslam 等人 (2015) 的研究考察了新的薄荷酮衍生物,包括 7-异丙基-4-甲基-4,5,6,7-四氢-1H-吲唑,作为酸性环境中低碳钢的腐蚀抑制剂。这些化合物表现出有效的腐蚀抑制,这在工业应用中可能是有益的 (Ansari Abdeslam 等,2015)。

超分子化学

在超分子化学领域,Teichert 等人 (2007) 对氟化 NH-吲唑(包括 3-甲基-4,5,6,7-四氟吲唑)的研究揭示了独特的晶体结构和氢键行为。这些发现增强了对分子相互作用的理解,并可以为新型分子组装体的设计提供信息 (Teichert 等,2007)。

抗氧化性能

Polo 等人 (2016) 对四氢吲唑衍生物(包括 3-甲基-4,5,6,7-四氢-1H-吲唑)进行的研究评估了它们的体外抗氧化活性。一些衍生物表现出中等的抗氧化性能,表明在健康和医学中具有潜在应用 (Polo 等,2016)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

属性

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTBCFICMIVLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)